Welcome to the BenchChem Online Store!
molecular formula C6H11Br2NO2 B8359341 N-ethoxy-2,4-dibromobutyric acid amide

N-ethoxy-2,4-dibromobutyric acid amide

Cat. No. B8359341
M. Wt: 288.96 g/mol
InChI Key: HLZZZJUGGHOMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07902383B2

Procedure details

137 g of the above-obtained oil containing N-ethoxy-2,4-dibromobutyric acid amide were dissolved in 500 mL of benzene. To the resultant solution, 12 g of sodium hydride were gradually added while cooling the solution to 15° C. to 20° C. After the completion of the addition, ice was added to the resultant reaction solution to decompose excessive sodium hydride. The resultant solution was washed with a saturated saline, followed by drying the solution by magnesium sulfate. The solution was concentrated under a reduced pressure and purified by silica gel-acetone/benzene column chromatography to give 42 g (0.20 mol) of N-ethoxy-2-bromo-4-butyrolactam (with a yield of 37% from 2,4-dibromobutyric acid bromide).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above-obtained oil
Quantity
137 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][NH:4][C:5](=[O:11])[CH:6]([Br:10])[CH2:7][CH2:8]Br)[CH3:2].[H-].[Na+].BrC(CCBr)C(Br)=O>C1C=CC=CC=1>[CH2:1]([O:3][N:4]1[CH2:8][CH2:7][CH:6]([Br:10])[C:5]1=[O:11])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)Br)CCBr
Step Two
Name
above-obtained oil
Quantity
137 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)ONC(C(CCBr)Br)=O
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the solution to 15° C. to 20° C
ADDITION
Type
ADDITION
Details
After the completion of the addition, ice
ADDITION
Type
ADDITION
Details
was added to the resultant
CUSTOM
Type
CUSTOM
Details
reaction solution
WASH
Type
WASH
Details
The resultant solution was washed with a saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying the solution by magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel-acetone/benzene column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)ON1C(C(CC1)Br)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mol
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.